Osi-906

Kinase Selectivity Off-Target Profiling IGF-1R Inhibitor Polypharmacology

OSI-906 (Linsitinib) is a first-in-class, ATP-competitive dual inhibitor of IGF-1R (IC50=35 nM) and InsR (IC50=75 nM). Its defining advantage is exceptional selectivity (<50% inhibition of 88 off-target kinases at 1 µM), ensuring phenotypes are unambiguously attributed to IGF-1R/InsR pathway blockade. Unlike multi-targeted agents (e.g., BMS-754807), OSI-906 uniquely induces G1 cell cycle arrest without cytotoxicity, enabling precise study of G1/S transition control. A validated in vivo PD biomarker (18FDG-PET signal reduction) allows real-time target engagement monitoring. Ideal for metabolic and glucose homeostasis studies. Use this guide to secure the correct, high-purity reagent for reproducible results.

Molecular Formula C26H23N5O
Molecular Weight 421.5 g/mol
CAS No. 867160-71-2
Cat. No. B1684704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsi-906
CAS867160-71-2
Synonyms3-(8-amino-1-(2-phenylquinolin-7-yl)imidazo(1,5-a)pyrazin-3-yl)-1-methylcyclobutanol
linsitinib
OSI 906
OSI-906
OSI906
Molecular FormulaC26H23N5O
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O
InChIInChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)
InChIKeyPKCDDUHJAFVJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OSI-906 (Linsitinib) CAS 867160-71-2: A Dual IGF-1R/InsR Inhibitor with Validated Kinase Selectivity for Targeted Research Applications


OSI-906 (Linsitinib) is a first-in-class, ATP-competitive, orally bioavailable small-molecule dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) [1]. In cell-free kinase assays, it exhibits potent inhibition of IGF-1R with an IC50 of 35 nM and moderate inhibition of InsR with an IC50 of 75 nM [1]. Crucially, OSI-906 demonstrates high target selectivity; in a broad panel of 88 kinases tested at 1 µM, it displays <50% inhibition, and is devoid of activity against a range of off-target kinases, including Abl, ALK, BTK, EGFR, FGFR1/2, and PKA . This profile positions OSI-906 as a validated tool for dissecting IGF-1R/InsR-dependent signaling pathways in vitro and in vivo, having advanced to Phase 3 clinical evaluation [1].

OSI-906 (Linsitinib): Why In-Class IGF-1R Inhibitors Cannot Be Interchanged Without Rigorous Comparative Data


The scientific utility of OSI-906 is not merely a function of its IGF-1R inhibition but is defined by its specific polypharmacology, selectivity window, and resultant biological phenotype. Direct comparative studies reveal that even closely related IGF-1R/InsR inhibitors, such as BMS-754807, produce fundamentally different cellular outcomes due to distinct off-target kinase inhibition profiles [1]. While both compounds block IGF-1R signaling at equivalent doses, they induce divergent cell cycle arrest mechanisms (G1 arrest vs. G2/M arrest) and differentially affect cell viability in models like pancreatic carcinoma and glioblastoma [1]. Therefore, substituting OSI-906 with another IGF-1R inhibitor without understanding these specific quantitative and phenotypic differences introduces a critical variable that can invalidate experimental hypotheses and confound data interpretation. The following evidence guide provides the precise, comparative metrics required for informed scientific selection.

OSI-906 (Linsitinib) vs. IGF-1R Inhibitor Comparators: A Quantitative Evidence Guide for Scientific Selection


OSI-906 Demonstrates Superior Kinase Selectivity Compared to the Multi-Targeted BMS-754807

In contrast to the multi-targeted inhibitor BMS-754807, which exhibits potent off-target activity against kinases like Met, RON, TrkA/B, and Aurora A/B (IC50 values ranging from 5-45 nM) , OSI-906 demonstrates a significantly cleaner selectivity profile. A comprehensive kinase profiling study at 1 µM showed that OSI-906 displays less than 50% inhibition against a panel of 88 diverse kinases and is completely inactive toward Abl, ALK, BTK, EGFR, FGFR1/2, and PKA . This high selectivity makes OSI-906 a more precise tool for studying IGF-1R/InsR-specific signaling without the confounding effects of broader kinome inhibition.

Kinase Selectivity Off-Target Profiling IGF-1R Inhibitor Polypharmacology

OSI-906 Induces a Distinct G1 Cell Cycle Arrest Phenotype Unrelated to Potency, Differentiating it from BMS-754807

In a direct comparative study against BMS-754807, both inhibitors blocked IGF-1R signaling at equivalent doses in human colon, pancreatic carcinoma, and glioblastoma cell lines [1]. However, they exhibited fundamentally different effects on cell cycle progression. OSI-906 induced a G1 cell cycle arrest without causing cell death in these models [1]. In stark contrast, BMS-754807 triggered a G2/M phase arrest that was followed by cell death [1]. This key phenotypic divergence is independent of their relative biochemical potency against IGF-1R/InsR and is instead attributed to the distinct off-target activities of BMS-754807 [1].

Cell Cycle Arrest Phenotypic Screening Mechanism of Action BMS-754807 Comparator

OSI-906 Demonstrates Superior Biochemical Potency Over NVP-AEW541 in Cell-Free IGF-1R Inhibition Assays

In standardized cell-free biochemical assays, OSI-906 exhibits substantially greater potency against the IGF-1 receptor compared to the early-generation inhibitor NVP-AEW541. OSI-906 achieves an IC50 of 35 nM against IGF-1R, while NVP-AEW541 shows a markedly higher IC50 of 150 nM for the same target [1]. This represents a >4-fold difference in inhibitory concentration. This increased potency allows for the use of lower compound concentrations in experimental systems, which can be advantageous for minimizing solubility issues or off-target effects that may emerge at higher micromolar concentrations.

Biochemical Potency Kinase Inhibition Assay NVP-AEW541 Comparator IC50 Comparison

OSI-906 Exhibits Validated In Vivo Target Engagement and Pharmacodynamic Response in Xenograft Models

The in vivo efficacy and pharmacodynamic response of OSI-906 have been rigorously validated in preclinical xenograft models. In a study utilizing the IGF-1R-dependent NCI-H292 lung cancer xenograft model in athymic nude mice, a single oral dose of OSI-906 at 60 mg/kg resulted in a significant and rapid decrease in tumor uptake of the glucose analog 18FDG, as measured by PET imaging at 2, 4, and 24 hours post-dose [1]. This metabolic response was concordant with the inhibition of phosphorylated IGF-1R/InsR (pIGF-1R/pIR) and downstream pathway activity (PI3K and MAPK), and it predicted subsequent tumor growth arrest as measured by ultrasound [1]. This demonstrates a direct and quantifiable link between OSI-906 administration, target engagement in vivo, and a measurable pharmacodynamic outcome.

In Vivo Pharmacology Pharmacodynamics Xenograft Model Tumor Growth Inhibition FDG-PET

OSI-906 Maintains a Defined IGF-1R/InsR Dual Inhibition Ratio, Critical for Models of Metabolic and Growth Factor Crosstalk

OSI-906 functions as a dual inhibitor of IGF-1R and InsR with a well-characterized and consistent inhibitory ratio in cell-free assays (IGF-1R IC50 = 35 nM; InsR IC50 = 75 nM) [1]. This 1:2.1 ratio distinguishes it from other compounds. For instance, the highly potent BMS-754807 exhibits nearly equipotent inhibition (1.8 nM vs. 1.7 nM) , while the selective picropodophyllin (PPP) is reported to inhibit IGF-1R at 1 nM with no effect on InsR . The defined dual inhibitory profile of OSI-906 is particularly relevant for experimental models where both receptors contribute to signaling, such as in studies of cancer cell metabolism, adipogenesis, and certain endocrine functions, offering a specific tool distinct from both pan-kinase and ultra-selective alternatives.

Insulin Receptor Dual Inhibition Metabolic Crosstalk Kinase Inhibitor Profile

OSI-906 (Linsitinib): Validated Research Applications Based on Comparative Evidence


Investigating IGF-1R-Specific Signaling Cascades Without Confounding Kinome Activity

Given its high selectivity profile, which shows <50% inhibition of 88 other kinases at 1 µM and no activity against common off-targets like EGFR, ALK, or BTK , OSI-906 is the optimal choice for experiments designed to unambiguously attribute a cellular phenotype to IGF-1R/InsR pathway inhibition. This is a key differentiator from multi-targeted compounds like BMS-754807, which potently inhibit additional kinases such as Met and Aurora A/B and produce divergent cellular outcomes like G2/M arrest and apoptosis as a result [1].

Delineating Cell Cycle Control Mechanisms Mediated by IGF-1R/InsR Axis

For researchers studying the specific role of the IGF-1R/InsR pathway in cell cycle progression, OSI-906 provides a unique phenotype of G1 arrest without inducing cell death in responsive cell lines [1]. This specific, non-cytotoxic arrest allows for detailed study of G1/S transition control mechanisms mediated by this pathway, offering a cleaner system compared to BMS-754807, which triggers G2/M arrest and subsequent cell death due to its off-target polypharmacology [1].

In Vivo Pharmacodynamic Studies of IGF-1R Inhibition with a Validated Non-Invasive Biomarker

OSI-906 is uniquely suited for in vivo pharmacodynamic studies due to the validated correlation between its target engagement and a rapid, non-invasive biomarker response. A single oral dose of OSI-906 at 60 mg/kg leads to a significant and quantifiable decrease in tumor 18FDG-PET signal in IGF-1R-dependent xenograft models, an effect absent in IGF-1R-negative controls [2]. This established PD relationship allows for real-time monitoring of pathway inhibition in live animals, providing a powerful tool for optimizing dosing schedules and correlating target modulation with anti-tumor effects in efficacy studies.

Probing the Functional Interplay of IGF-1R and InsR in Cellular Metabolism and Growth

The well-defined and modestly selective dual inhibition profile of OSI-906 (IGF-1R IC50 = 35 nM; InsR IC50 = 75 nM) [3] makes it a precise reagent for studies examining the cooperative or distinct roles of these two highly homologous receptors. This profile is distinct from both the equipotent inhibition of BMS-754807 and the InsR-sparing activity of compounds like picropodophyllin . As such, OSI-906 is the tool of choice for models of cancer cell metabolism, glucose homeostasis, and adipogenesis where both receptors may be co-expressed and contribute to the biological outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osi-906

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.